
(1-Methylazepan-4-yl)methanol
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Overview
Description
(1-Methylazepan-4-yl)methanol is an organic compound with the molecular formula C8H17NO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Methylazepan-4-yl)methanol can be synthesized through various methods. One common approach involves the reduction of (1-Methylazepan-4-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (1-Methylazepan-4-yl)methanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-Methylazepan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (1-Methylazepan-4-yl)methanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to (1-Methylazepan-4-yl)methane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: (1-Methylazepan-4-yl)methanone.
Reduction: (1-Methylazepan-4-yl)methane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methylazepan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylazepan-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with biological targets, influencing molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound of (1-Methylazepan-4-yl)methanol, lacking the methyl and hydroxyl groups.
(1-Methylazepan-4-yl)methanone: The oxidized form of this compound.
(1-Methylazepan-4-yl)methane: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a methyl group and a hydroxyl group on the azepane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(1-methylazepan-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWKLTPGTRJWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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